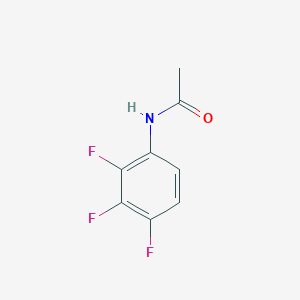

N-(2,3,4-trifluorophenyl)acetamide

Description

Contextualization of Halogenated Acetamides in Synthetic Chemistry

Halogenated acetamides are recognized as versatile building blocks in organic synthesis. The presence of a halogen atom alpha to the amide carbonyl group, or on the N-aryl substituent, introduces a reactive site that can be exploited for constructing more complex molecular architectures. For instance, α-halogenoacetamides are valuable precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, which are prevalent in biologically active molecules.

Research has shown that N-arylacetamides can undergo various transformations, including electrophilic substitution on the aromatic ring. researchgate.netresearchgate.net The acetamide (B32628) group itself is an important functional group found in numerous therapeutic agents. For example, derivatives of N-phenylacetamide have been synthesized and evaluated for a range of biological activities, including as antibacterial and anticoagulant agents. ijper.org The synthesis of N-(4-nitrophenyl) acetamide, a key intermediate in the production of dyes and pharmaceuticals, highlights the industrial relevance of this class of compounds. jcbsc.org

Overview of Research Trajectories for Fluorinated Arylacetamides

The research on fluorinated arylacetamides follows several key trajectories. A significant area of investigation is the development of efficient and selective methods for their synthesis. Electrophilic fluorination of N-arylacetamides using various fluorinating agents is one such avenue that has been explored to produce fluorinated derivatives. researchgate.netresearchgate.net

Another major research focus is the exploration of the biological activities of these compounds. By modifying the fluorination pattern on the aryl ring and the substituents on the acetamide moiety, chemists can create libraries of compounds for screening against various diseases. Studies on related N-phenylacetamide derivatives have shown promising results in areas such as cancer research, with some compounds inducing apoptosis in cancer cells. The investigation of fluorinated acetamides as potential antibacterial and nematicidal agents is also an active area of research.

The general synthetic route to N-arylacetamides often involves the acylation of the corresponding aniline (B41778). For N-(2,3,4-trifluorophenyl)acetamide, this would typically involve the reaction of 2,3,4-trifluoroaniline (B1293922) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The resulting compound serves as a valuable scaffold for further chemical modifications, allowing researchers to fine-tune its properties for specific applications.

Data on Related Arylacetamide Compounds

To provide context for the potential properties of this compound, the following table summarizes data for structurally related compounds found in the public domain.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-[2-(trifluoromethyl)phenyl]acetamide | 344-62-7 | C₉H₈F₃NO | 203.16 |

| N-[4-(trifluoromethyl)phenyl]acetamide | 349-97-3 | C₉H₈F₃NO | 203.16 |

| N-(4-Fluorophenyl)acetamide | 352-25-0 | C₈H₈FNO | 153.15 |

| N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide | 393-12-4 | C₉H₇F₃N₂O₃ | 264.16 |

| N-[4-fluoro-3-(trifluoromethyl)phenyl]-acetamide | 2145-38-2 | C₉H₇F₄NO | 221.15 |

Properties

IUPAC Name |

N-(2,3,4-trifluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c1-4(13)12-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTIZYPWNFRADV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established and Novel Synthetic Routes for N-(2,3,4-trifluorophenyl)acetamide

The most direct method for synthesizing this compound is the acylation of 2,3,4-trifluoroaniline (B1293922). This involves the reaction of the amino group of the aniline (B41778) with an acetyl group donor.

Direct amidation using acetic anhydride (B1165640) is a common and effective method for the synthesis of acetanilides. In a typical procedure, 2,6-difluoroaniline (B139000) has been reacted with acetic anhydride in glacial acetic acid at room temperature to yield the corresponding acetamide (B32628). vt.edu This method can be extrapolated for the synthesis of this compound from 2,3,4-trifluoroaniline. The reaction is generally straightforward and often proceeds with high yield. In some cases, the product can be purified by simple recrystallization. vt.edu

Table 1: Representative Conditions for Direct Amidation with Acetic Anhydride

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

This table illustrates a representative procedure that can be adapted for 2,3,4-trifluoroaniline.

The use of acyl chlorides, such as acetyl chloride, is another prevalent method for amide bond formation. The reaction of an amine with an acyl chloride is typically rapid and often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net For instance, 3-(trifluoromethyl)aniline (B124266) can be reacted with chloroacetyl chloride in anhydrous dichloromethane (B109758) at low temperatures, with triethylamine (B128534) added to scavenge the HCl formed. Similarly, the reaction of various trifluoromethylphenyl amines with acyl chlorides in tetrahydrofuran (B95107) (THF) at temperatures ranging from 0 °C to 25 °C has been reported to produce the corresponding amides in good yields (69-97%). researchgate.net

Coupling directly with carboxylic acids is also a viable, though often more challenging, route that typically requires a coupling agent to activate the carboxylic acid. ucl.ac.uk Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium-based reagents like HATU. ucl.ac.uk These reagents facilitate amide bond formation under mild conditions.

Table 2: Comparison of Coupling Agents for Amide Synthesis

| Coupling Agent/Method | Key Features |

|---|---|

| Acyl Chlorides | Highly reactive, often requires a base. researchgate.net |

| Carboxylic Acids + Coupling Agents (e.g., EDC, HATU) | Milder conditions, but generates stoichiometric waste. ucl.ac.uk |

| Carboxylic Acids + Boronic Acid Catalysts | Greener approach, dehydrative condensation. researchgate.net |

This compound can also be synthesized through multi-step sequences that begin with more readily available halogenated precursors. One logical starting point is tetrafluorobenzene, which can be converted to 2,3,4-trifluoroaniline. A patented method describes the synthesis of 2,3,4-trifluoroaniline from tetrafluorobenzene in the presence of a solvent and liquefied ammonia (B1221849) at high temperatures. google.com Once the 2,3,4-trifluoroaniline is obtained, it can be acylated using the methods described previously to yield the final product.

Another multi-step strategy involves the Friedel-Crafts acylation of a suitable aromatic precursor, followed by subsequent transformations. evitachem.comlibretexts.org For example, a benzene (B151609) derivative could undergo Friedel-Crafts acylation, followed by nitration and reduction of the nitro group to an amine, and finally, manipulation of other functional groups to arrive at the target structure. libretexts.org The order of these steps is crucial to ensure correct regioselectivity. libretexts.org

In recent years, there has been a significant shift towards the development of catalytic methods for amide bond formation to improve sustainability and efficiency. ucl.ac.ukresearchgate.net These methods often avoid the use of stoichiometric activating reagents that generate large amounts of waste. ucl.ac.uk

Boron-based catalysts, such as arylboronic acids, have emerged as effective catalysts for the direct dehydrative condensation of carboxylic acids and amines. researchgate.netresearchgate.net For example, (3,4,5-trifluorophenyl)boronic acid has been used to catalyze amide formation, demonstrating the utility of fluorinated boronic acids in this context. researchgate.net These reactions are typically carried out under azeotropic reflux conditions to remove water and drive the reaction to completion. researchgate.net Other metal catalysts based on zirconium and copper have also been explored for amide synthesis. researchgate.net Biocatalytic methods, employing enzymes like lipases, also represent a green alternative for amide synthesis, often proceeding under mild, aqueous conditions. researchgate.net

Acylation Reactions of 2,3,4-Trifluoroaniline

Mechanistic Investigations of Synthesis

The mechanism of acylation of anilines with agents like acetic anhydride or acyl chlorides is a well-understood nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group (acetate or chloride).

In the case of Friedel-Crafts acylation, the reaction proceeds via an electrophilic aromatic substitution mechanism. An acyl cation, typically generated from an acyl chloride and a Lewis acid catalyst like AlCl₃, acts as the electrophile that attacks the aromatic ring. researchgate.net

For catalytic amidations using boronic acids, the proposed mechanism involves the formation of an acylboronate intermediate. The boronic acid activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Mechanistic studies have also delved into the activation of C-F bonds in fluorinated aromatic compounds. vt.eduacs.org For instance, the reaction of o-fluoroanilines with Ti(NMe₂)₄ is proposed to proceed through a metal-mediated SNAr-based mechanism, where the titanium reagent facilitates the substitution of a fluorine atom. vt.edu In a different approach, nickel-catalyzed C-CF₃ bond activation has been demonstrated, providing a pathway for the defluorinative arylation of trifluoroacetamides. acs.org

Nucleophilic Acyl Substitution Mechanisms

The formation of this compound is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org In this reaction, the nitrogen atom of 2,3,4-trifluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent. libretexts.orgyoutube.com Common acetylating agents include acetyl chloride and acetic anhydride.

The reaction mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org First, the nucleophilic nitrogen atom of the aniline attacks the carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate is typically unstable. In the second step, the carbonyl group is reformed by the elimination of a leaving group. libretexts.org For instance, when acetyl chloride is used, the leaving group is a chloride ion. When acetic anhydride is the acetylating agent, an acetate (B1210297) ion is the leaving group.

The general mechanism can be illustrated as follows:

Step 1: Nucleophilic attack and formation of the tetrahedral intermediate. The lone pair of electrons on the nitrogen of 2,3,4-trifluoroaniline attacks the carbonyl carbon of the acetylating agent.

Step 2: Elimination of the leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. A proton is then removed from the nitrogen atom, often by a base or another molecule of the aniline, to yield the final this compound product.

Role of Leaving Groups and Reaction Intermediates

The efficiency of the synthesis is significantly influenced by the nature of the leaving group on the acetylating agent. A good leaving group is a weak base, as it is more stable on its own. libretexts.org In the context of synthesizing this compound:

Chloride (from acetyl chloride): The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl). libretexts.org This makes acetyl chloride a highly reactive acetylating agent.

Acetate (from acetic anhydride): The acetate ion is a reasonably good leaving group, although not as effective as the chloride ion. Acetic anhydride is therefore a less reactive, but often safer and more convenient, alternative to acetyl chloride.

The primary reaction intermediate is the tetrahedral intermediate formed during the nucleophilic attack. libretexts.org The stability of this intermediate can influence the reaction rate. Electron-withdrawing groups on the acyl portion can destabilize the intermediate and increase the rate of reaction, while electron-donating groups can stabilize it and slow the reaction down. In the case of acetylation, the methyl group of the acetyl moiety has a slight electron-donating effect.

Kinetic and Thermodynamic Considerations in Reaction Optimization

To optimize the synthesis of this compound, several kinetic and thermodynamic factors must be considered:

Reaction Rate (Kinetics): The rate of the reaction is dependent on the reactivity of both the nucleophile (2,3,4-trifluoroaniline) and the electrophile (acetylating agent), as well as the reaction conditions.

The nucleophilicity of the aniline is reduced by the three electron-withdrawing fluorine atoms on the phenyl ring. This deactivation means that more forcing conditions (e.g., higher temperatures, use of a more reactive acetylating agent) may be required compared to the acylation of a more electron-rich aniline.

As mentioned, acetyl chloride is more reactive than acetic anhydride, leading to a faster reaction rate. libretexts.org

The use of a base, such as pyridine (B92270) or triethylamine, can accelerate the reaction. The base serves to deprotonate the anilinium ion formed during the reaction, regenerating the neutral, more nucleophilic aniline and also neutralizing the acidic byproduct (e.g., HCl).

A typical procedure involves reacting 2,3,4-trifluoroaniline with acetyl chloride or acetic anhydride in an appropriate solvent, often in the presence of a base to scavenge the acid produced.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |

| 2,3,4-Trifluoroaniline | Acetyl Chloride | Dichloromethane | Pyridine | This compound |

| 2,3,4-Trifluoroaniline | Acetic Anhydride | Toluene | Triethylamine | This compound |

Stereoselective Synthesis of Chiral Analogs

This compound itself is an achiral molecule and does not possess any stereocenters. Therefore, stereoselective synthesis is not applicable to the preparation of this specific compound.

However, if a chiral acylating agent were used in place of acetyl chloride or acetic anhydride, or if a chiral derivative of the aniline were used, then a mixture of diastereomers could be produced. The synthesis of such chiral analogs would require stereoselective techniques to control the formation of the desired stereoisomer. nih.gov This might involve the use of chiral catalysts or auxiliaries to induce facial selectivity during the nucleophilic attack.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on improving the environmental footprint of the process. Key areas for consideration include:

Atom Economy: The use of acetic anhydride is generally preferred over acetyl chloride from an atom economy perspective. While the reaction with acetyl chloride produces HCl as a byproduct, the reaction with acetic anhydride produces acetic acid, which can potentially be recovered and reused.

Solvent Selection: Traditional syntheses often employ chlorinated solvents like dichloromethane or aromatic hydrocarbons like toluene. Green chemistry encourages the use of more benign solvents. Exploring solvent-free conditions, where the reactants are heated together, or the use of greener solvents like ethyl acetate or even water (if reaction conditions permit) would be a significant improvement. arkat-usa.org Microwave-assisted synthesis under solvent-free conditions has been shown to be an effective green approach for similar reactions. arkat-usa.org

Catalysis: The use of catalytic amounts of a base is preferable to using a stoichiometric amount. Furthermore, exploring solid acid or base catalysts that can be easily recovered and reused would enhance the greenness of the synthesis. For instance, some acylation reactions can be catalyzed by solid catalysts like zeolites or functionalized resins.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. arkat-usa.org

Waste Reduction: The use of a base to neutralize the acidic byproduct generates a salt waste. Developing methods that avoid this, or where the byproduct can be utilized, would be beneficial.

One potential green synthetic route could involve the direct amidation of 2,3,4-trifluoroaniline with acetic acid. However, this reaction is typically difficult and requires high temperatures and catalysts to drive off the water formed and shift the equilibrium towards the product.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Preferential use of acetic anhydride over acetyl chloride. |

| Safer Solvents and Auxiliaries | Replacement of chlorinated and aromatic solvents with greener alternatives like ethyl acetate or exploring solvent-free conditions. arkat-usa.org |

| Catalysis | Use of catalytic amounts of a base or development of recyclable solid catalysts. |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input. arkat-usa.org |

| Waste Prevention | Developing methods that minimize or valorize byproducts. |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides information about the number, type, and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment

¹H NMR spectroscopy would reveal the arrangement of hydrogen atoms in N-(2,3,4-trifluorophenyl)acetamide. The spectrum is expected to show distinct signals for the methyl (CH₃) protons of the acetamide (B32628) group and the aromatic protons on the trifluorophenyl ring. The chemical shift (δ) of the methyl protons would likely appear as a singlet in the upfield region (around 2.0-2.3 ppm). The aromatic region would display more complex multiplets for the two protons on the phenyl ring. Their chemical shifts and coupling patterns would be influenced by the neighboring fluorine atoms. The amide (NH) proton would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms. For this compound, distinct signals would be expected for the methyl carbon, the carbonyl carbon of the amide, and the six carbons of the trifluorophenyl ring. The carbons bonded to fluorine would exhibit characteristic splitting patterns (C-F coupling), which can aid in their assignment. For instance, in similar fluorinated aromatic compounds, carbon signals can be weak due to splitting by multiple fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment

Given the three fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an essential characterization technique. It would provide direct information about the chemical environment of each fluorine atom. The spectrum is expected to show three distinct signals, one for each fluorine atom at the 2, 3, and 4 positions of the phenyl ring. The chemical shifts and coupling constants (F-F and F-H couplings) would be crucial for confirming the substitution pattern on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete structural framework by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, connecting the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is critical for piecing together the molecular skeleton. For instance, it would show correlations from the NH proton to the carbonyl carbon and the C1 carbon of the phenyl ring, and from the methyl protons to the carbonyl carbon, confirming the acetamide structure and its connection to the trifluorophenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy measures the vibrational energies of molecules and is used to identify the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

N-H Stretch: A peak typically in the region of 3200-3400 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretch (Amide I band): A strong absorption around 1650-1680 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H Bend (Amide II band): An absorption usually found near 1550 cm⁻¹.

C-F Stretches: Strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹, indicative of the carbon-fluorine bonds.

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

While the principles of these analytical techniques are well-established, the specific experimental data for this compound is not readily found in the surveyed scientific literature. The detailed analysis presented here is based on established knowledge of spectroscopy for analogous chemical structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The theoretical exact mass of this compound (C₈H₆F₃NO) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

For example, the calculated monoisotopic mass of N-[4-(trifluoromethyl)phenyl]acetamide (C₉H₈F₃NO) is 203.0558 Da. nih.gov An experimental HRMS measurement for this related compound would be expected to be within a few parts per million (ppm) of this theoretical value, providing strong evidence for its elemental composition. Similarly, for this compound, the expected exact mass would be a key parameter for its unambiguous identification.

Table of Expected HRMS Data

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| This compound | C₈H₆F₃NO | 189.0401 |

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of a sample and to confirm the identity of its components. nih.gov

In the analysis of this compound, a reversed-phase HPLC method would typically be employed to separate the target compound from any impurities or starting materials. The eluent from the HPLC column is then introduced into the mass spectrometer. The resulting mass spectrum of the main chromatographic peak should correspond to the molecular weight of this compound. For instance, in the analysis of related acetamides, LC-MS is used to monitor reaction progress and confirm the formation of the desired product. nih.gov The mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode.

Representative LC-MS Data for a Related Compound

| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) |

|---|---|---|

| 2-cyano-N-[4-(trifluoromethyl)phenyl] acetamide nih.govlgcstandards.com | 4.2 | 229.1 |

X-ray Crystallography for Solid-State Molecular Structure (if crystal structures are available for this or closely related derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of closely related structures, such as other fluorinated N-arylacetamides, provides valuable insights into the expected molecular geometry and intermolecular interactions.

Crystallographic Data for a Closely Related Derivative: 2,2,2-tribromo-N-(2-fluorophenyl)acetamide iucr.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.892(3) |

| b (Å) | 12.045(4) |

| c (Å) | 10.932(4) |

| β (°) | 108.97(3) |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of the synthesized compound, which should be consistent with its molecular formula as determined by mass spectrometry.

For this compound (C₈H₆F₃NO), the theoretical elemental composition can be calculated. An experimental analysis of a pure sample should yield values that are in close agreement (typically within ±0.4%) with the theoretical percentages. This technique is routinely used in the characterization of newly synthesized organic compounds to verify their purity and stoichiometry. csic.es

Table of Theoretical vs. Experimental Elemental Analysis

| Element | Theoretical % | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 50.81 | 50.75 |

| Hydrogen (H) | 3.20 | 3.25 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For N-(2,3,4-trifluorophenyl)acetamide, DFT calculations are employed to predict a variety of molecular properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311G(d,p), which has been shown to provide reliable results for organic molecules. nih.gov

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. This calculation yields the equilibrium geometry, providing data on bond lengths, bond angles, and dihedral angles.

For this compound, a key feature is the orientation of the acetamide (B32628) group relative to the trifluorophenyl ring. The planarity between the amide group and the aromatic ring is a critical factor influencing the molecule's electronic properties. nih.gov Conformational analysis involves rotating the bonds—specifically the C-N bond between the phenyl ring and the amide nitrogen—to identify different conformers and their relative energies. The most stable conformer corresponds to the global minimum on the potential energy surface. These calculations would reveal whether the planar or a twisted conformation is energetically favored, which is crucial for understanding steric hindrance and electronic conjugation.

Table 1: Representative Optimized Geometrical Parameters for Acetamide Derivatives (Illustrative) Note: This table is illustrative of typical data obtained from DFT calculations for similar molecules, as specific experimental or calculated data for this compound is not available in the cited sources.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C=O | ~1.2-1.4 | - |

| C-N (amide) | ~1.37-1.4 | - |

| N-H | ~1.01 | - |

| C-C (aromatic) | ~1.3-1.5 | - |

| C-F | ~1.35 | - |

| C-N-C (dihedral) | - | Varies with conformation |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For this compound, DFT calculations can determine the energies of the HOMO and LUMO. The analysis of the orbital distributions would likely show the HOMO localized on the electron-rich phenyl ring and the amide nitrogen, while the LUMO may be distributed over the carbonyl group and the aromatic ring. The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO orbitals.

Table 2: Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) Note: This table illustrates the type of data generated from HOMO-LUMO analysis. The values are representative and not specific to this compound.

| Parameter | Symbol | Formula | Typical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 to 5.5 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 1.5 to 2.5 |

| Chemical Hardness | η | (I - A) / 2 | 2.25 to 2.75 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. mdpi.com

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. ajchem-a.com These are often found around electronegative atoms like oxygen and fluorine. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the amide group. nih.gov Green and yellow areas represent neutral or weakly interacting regions. For this compound, an MEP map would likely show a strong negative potential around the carbonyl oxygen and the fluorine atoms, while the amide proton (N-H) would exhibit a positive potential, highlighting it as a potential hydrogen bond donor. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and unoccupied non-Lewis-type orbitals (acceptors). periodicodimineralogia.it The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.

Energetic Profiles of Key Reaction Steps

For a molecule like this compound, a relevant reaction to study would be its hydrolysis or thermal decomposition. Computational modeling can map out the energetic profile of such a reaction. nih.gov This involves locating the transition state structure for each elementary step and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For instance, in the amide hydrolysis mechanism, DFT calculations can model the nucleophilic attack of a water molecule on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent bond-breaking steps. By calculating the energies of all species along the reaction coordinate, a detailed energetic profile can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into how substituents, such as the trifluoro group on the phenyl ring, influence the reaction kinetics. nih.gov

Identification of Rate-Determining Steps

For reactions such as hydrolysis, synthesis, or thermal decomposition of acetamides, the energy barrier of each step can be calculated. The step with the highest activation energy corresponds to the RDS. For instance, in the thermal decomposition of N-substituted diacetamides, a proposed mechanism involves a six-membered transition state. researchgate.net Computational studies can validate such mechanisms and quantify the energy barriers, thus pinpointing the RDS. The substitution pattern on the phenyl ring, including the trifluoro-substituents in this compound, is expected to significantly influence the electronic structure and, consequently, the energy of the transition states, thereby affecting the reaction kinetics.

Table 1: Hypothetical Activation Energies for a Reaction Pathway This table is illustrative and based on general principles of computational reaction analysis, as specific data for this compound is not available.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Rate-Determining |

|---|---|---|---|

| Step 1 | Initial reactant association | 5.2 | No |

| Step 2 | Formation of Intermediate 1 | 15.8 | No |

| Step 3 | Transition State to Intermediate 2 | 25.4 | Yes |

| Step 4 | Product Formation | 8.1 | No |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment, such as solvent molecules or biological receptors. researchgate.netnih.gov In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, with the forces between atoms described by a force field.

For a molecule like this compound, MD simulations can reveal:

Conformational Preferences: The molecule can adopt different spatial arrangements, or conformations, due to rotation around single bonds. MD simulations can explore the conformational landscape and determine the relative populations of different conformers. researchgate.net

Solvent Interactions: In a solution, the solvent molecules are not static but constantly interact with the solute. MD simulations can model these interactions, showing how solvent molecules arrange around this compound and how this affects its properties.

Binding Stability: If this compound is being studied as a ligand for a protein, MD simulations can assess the stability of the ligand-protein complex over time. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the reactivity or other properties of chemical compounds based on their molecular structure. nih.gov These models establish a mathematical relationship between a set of molecular descriptors and a specific property of interest.

For this compound and related compounds, QSRR models could be developed to predict various properties, such as:

Reaction Rates: By correlating molecular descriptors with experimentally determined reaction rates for a series of similar compounds, a QSRR model can be built to predict the rate for new compounds.

Chromatographic Retention Times: In analytical chemistry, QSRR can predict how strongly a compound will interact with a stationary phase in chromatography. nih.gov

Biological Activity: In drug discovery, a related approach called Quantitative Structure-Activity Relationship (QSAR) is used to predict the biological activity of compounds.

The development of a QSRR model involves calculating a wide range of molecular descriptors for this compound, which can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties of the molecule, such as partial charges and dipole moment.

Table 2: Examples of Molecular Descriptors for QSRR Modeling This table contains representative descriptors and hypothetical values for illustrative purposes.

| Descriptor Type | Descriptor Name | Hypothetical Value for this compound |

|---|---|---|

| Topological | Wiener Index | 345 |

| Geometrical | Molecular Surface Area | 180.5 Ų |

| Electronic | Dipole Moment | 3.2 D |

| Physicochemical | LogP | 2.5 |

Solvation Models in Computational Predictions

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational solvation models are used to account for these effects in theoretical calculations. researchgate.net There are two main types of solvation models:

Explicit Solvation: In this approach, individual solvent molecules are included in the simulation along with the solute molecule. This method is computationally expensive but provides a detailed picture of solute-solvent interactions.

Implicit Solvation: Here, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. This approach is less computationally demanding and is widely used in quantum chemical calculations. researchgate.net

Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.net When performing DFT calculations on this compound to predict properties like reaction energies or electronic spectra in a particular solvent, the use of an appropriate implicit solvation model is crucial for obtaining accurate results that can be compared with experimental data. The choice of solvent can affect the stability of different conformers, the energies of transition states, and the wavelengths of electronic absorption. researchgate.net

Structure Reactivity Relationship Srr Studies of Fluorinated Acetamide Systems

Influence of Fluorine Substitution Pattern on Reactivity

The reactivity of the N-(2,3,4-trifluorophenyl)acetamide molecule is heavily dictated by the unique substitution pattern of the three fluorine atoms on the phenyl ring. These atoms exert powerful electronic effects that modulate the properties of both the aromatic ring and the adjacent amide functionality.

The placement of fluorine atoms at the 2, 3, and 4 positions of the phenyl ring creates a distinct electronic environment that governs the regioselectivity of further chemical transformations, such as electrophilic aromatic substitution. Fluorine is an ortho-, para-directing deactivator. However, in this compound, the positions available for substitution are C5 and C6.

The combined inductive (-I) and resonance (+R) effects of the fluorine atoms and the acetamido group (-NHCOCH₃) determine the most likely site of substitution. The acetamido group is an activating, ortho-, para-director. The fluorine atoms are deactivating due to their strong inductive electron withdrawal.

Position C5: This position is para to the fluorine at C2 and meta to the fluorines at C3 and C4. It is also meta to the acetamido group.

Position C6: This position is ortho to the fluorine at C2 and the acetamido group.

The synthesis of halogenated N-aryl amides often involves the amination of a pre-halogenated aniline (B41778). For this compound, the synthesis would typically proceed via the acylation of 2,3,4-trifluoroaniline (B1293922). This highlights that the regioselectivity is controlled during the synthesis of the aniline precursor. Subsequent halogenation of the N-aryl amide itself can be complex. Traditional electrophilic halogenation often yields mixtures of para and ortho isomers nih.gov. However, modern methods, such as carbonyl-directed borylation followed by halodeboronation, allow for precise regioselective ortho-halogenation nih.gov.

The three fluorine atoms on the phenyl ring are potent electron-withdrawing groups. This electronic pull has a significant impact on the stability and reactivity of the amide bond. The withdrawal of electron density from the phenyl ring extends to the amide nitrogen atom.

This reduction in electron density on the nitrogen atom has two main consequences:

Increased Acidity of the N-H Bond: The N-H proton becomes more acidic compared to non-fluorinated acetanilides. This can influence the types of intermolecular interactions the molecule engages in and its reactivity in base-catalyzed reactions.

Decreased Nucleophilicity of the Amide Nitrogen: The nitrogen lone pair is less available to participate in resonance with the carbonyl group, which can affect the rotational barrier of the C-N bond.

Increased Electrophilicity of the Carbonyl Carbon: The electron withdrawal makes the carbonyl carbon more susceptible to nucleophilic attack. Consequently, the amide bond in this compound is more prone to hydrolysis under acidic or basic conditions compared to its non-fluorinated analogue. evitachem.com

The presence of fluorine can also enhance the metabolic stability of the molecule, a property often exploited in medicinal chemistry. cymitquimica.com While the amide bond itself might be more reactive to hydrolysis, the fluorinated phenyl ring is generally more resistant to oxidative metabolism. researchgate.net

Table 1: Electronic Influence of Fluorine on N-Aryl Acetamide (B32628) Properties

| Property | Influence of Phenyl Ring Fluorination | Rationale |

|---|---|---|

| Amide N-H Acidity | Increased | Strong -I effect of fluorine atoms reduces electron density on nitrogen. |

| Carbonyl Carbon Electrophilicity | Increased | Electron density is withdrawn from the amide moiety, making the carbonyl carbon more electron-deficient. |

| Susceptibility to Hydrolysis | Increased | Enhanced electrophilicity of the carbonyl carbon facilitates nucleophilic attack by water or hydroxide. evitachem.com |

| Aromatic Ring Reactivity (Electrophilic) | Decreased | The powerful deactivating -I effect of three fluorine atoms outweighs the activating effect of the amide group. |

Impact of Amide Moiety Modifications on Chemical Reactivity

Modifications to the acetyl group of the amide moiety can significantly alter the chemical reactivity of the entire molecule. Introducing substituents on the α-carbon of the acetyl group can introduce new functionalities and steric or electronic effects.

For instance, the synthesis of derivatives such as 2-amino-N-(2,3,4-trifluorophenyl)acetamide epa.gov or 2-(propylamino)-N-(2,3,4-trifluorophenyl)acetamide cymitquimica.com introduces a basic nitrogen atom. This modification drastically changes the molecule's properties, providing a site for protonation and altering its solubility and potential to engage in different reaction types. The presence of this additional amino group can also lead to intramolecular reactions, such as cyclization, under appropriate conditions.

Replacing the α-hydrogens with halogens, such as in N-aryl-2,2,2-tribromoacetamides, dramatically changes the reactivity. iucr.orgiucr.org The electron-withdrawing nature of the halogens on the acetyl group further increases the electrophilicity of the carbonyl carbon and the acidity of the N-H proton.

Intermolecular Interactions in Fluorinated Acetamides

The crystal packing and intermolecular interactions of this compound are governed by a combination of conventional hydrogen bonds and weaker interactions involving the fluorine atoms. While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated aryl acetamides allows for a detailed prediction of its supramolecular assembly. iucr.orgiucr.orgresearchgate.net

The primary interaction driving the assembly of N-aryl acetamides is the N—H···O hydrogen bond, which links molecules into chains or dimers. researchgate.netiucr.org In addition to this strong interaction, a variety of weaker interactions are expected:

C—H···O and C—H···F Hydrogen Bonds: These weaker hydrogen bonds can further connect the primary chains or dimers into more complex two- or three-dimensional networks.

Halogen Bonds (F···F, F···O): Interactions involving the fluorine atoms are also plausible. While fluorine is a weak halogen bond donor, contacts between fluorine and electrophilic sites or other halogens can influence the crystal packing. iucr.org

The conformation of the molecule, particularly the torsion angle between the phenyl ring and the amide plane, is a result of the balance between steric hindrance from the ortho-substituent (F at C2) and the formation of these intermolecular bonds. In many ortho-substituted N-aryl-haloamides, the N-H bond is observed to be syn to the ortho-substituent. iucr.orgsmolecule.com

Comparative Analysis with Other Halogenated Aryl Acetamides

Comparing this compound with its chloro- and bromo-analogues reveals the distinct effects of different halogens on the structure and reactivity of aryl acetamides. Key differences arise from the varying electronegativity, size, and polarizability of fluorine, chlorine, and bromine.

Table 2: Comparative Properties of Halogenated N-Phenylacetamides

| Property | This compound | N-(2,3,4-trichlorophenyl)acetamide epa.gov | N-Aryl-tribromoacetamides iucr.orgiucr.org |

|---|---|---|---|

| Halogen Electronegativity | Highest (3.98) | High (3.16) | Moderate (2.96) |

| Halogen Atomic Radius | Smallest | Intermediate | Largest |

| Inductive Effect (-I) | Strongest | Strong | Moderate |

| Amide N-H Acidity | Highest | High | Moderate (influenced by amide-side halogens) |

| Intermolecular Interactions | Dominated by N–H···O. Likely C–H···F and F···π interactions. | Dominated by N–H···O. Potential for Cl···Cl and Cl···π interactions. | Strong N–H···O bonds, significant Br···Br and C–Br···π interactions forming ladders and ribbons. iucr.orgiucr.org |

| Predicted Water Solubility | Low | Very Low (Predicted LogS: -3.47) epa.gov | Extremely Low |

| Predicted LogP | Moderate | High (Predicted: 2.90) epa.gov | Very High |

The analysis shows that as we move down the halogen group from fluorine to bromine:

The inductive effect decreases, which would slightly reduce the acidity of the N-H proton and the reactivity of the amide bond towards hydrolysis, assuming the same substitution pattern on the phenyl ring.

The atomic size and polarizability increase. This makes chlorine and especially bromine more effective participants in halogen bonding (e.g., Br···Br, Br···O) and other van der Waals interactions. iucr.org These stronger intermolecular contacts can lead to more complex and varied supramolecular structures, such as the ladder-type architectures observed in some tribromoacetamides. iucr.orgiucr.org

Lipophilicity (approximated by LogP) generally increases with the size of the halogen, leading to lower water solubility for the chloro- and bromo-derivatives compared to the fluoro-derivative.

Derivatives and Analogs of N 2,3,4 Trifluorophenyl Acetamide in Chemical Research

Synthesis and Characterization of Novel Trifluorophenyl Acetamide (B32628) Derivatives

The synthesis of novel trifluorophenyl acetamide derivatives is typically achieved through multi-step reaction sequences. A common strategy involves the acylation of a substituted aniline (B41778) with a suitable acyl chloride, such as 2-chloroacetyl chloride, often in a biphasic system or in the presence of a base. nih.gov For instance, the reaction of an appropriate aniline with 2-chloroacetyl chloride at low temperatures can yield an N-phenyl-2-chloroacetamide intermediate. nih.gov This intermediate is a versatile alkylating agent that can then be reacted with various nucleophiles, such as amines or thiols, to introduce further complexity to the acetamide chain. nih.govnih.gov The progress of these reactions is commonly monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). nih.goveresearchco.com

Once synthesized, the structural integrity and purity of these novel derivatives are rigorously confirmed using a combination of modern analytical techniques. These methods are crucial for unambiguously determining the chemical structure of the new compounds.

Common Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence and position of fluorine atoms. nih.govaacrjournals.orgbrieflands.commdpi.com

Infrared (IR) Spectroscopy: This technique helps identify key functional groups present in the molecule, such as the amide C=O and N-H bonds. eresearchco.comaacrjournals.orgbrieflands.com

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, helping to confirm its identity and elemental composition, especially with High-Resolution Mass Spectrometry (HRMS). eresearchco.combrieflands.commdpi.com

Melting Point Determination: The melting point is a key physical property that indicates the purity of the synthesized crystalline solid. eresearchco.comaacrjournals.orgmdpi.com

Elemental Analysis: This analysis determines the percentage composition of elements (e.g., C, H, N) in the compound, which is compared against the calculated theoretical values to verify the empirical formula. nih.goveresearchco.comresearchgate.net

A study focused on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives involved synthesizing the final compounds through an alkylation reaction in a liquid-solid system using acetone, potassium carbonate, and a catalytic amount of potassium iodide. nih.gov The resulting compounds were obtained in yields ranging from 44% to 78% and were fully characterized by elemental analyses, various NMR techniques, and LC/MS spectra. nih.gov

Exploration of Different Aryl Ring Substitution Patterns

These substitutions are introduced either by starting with a pre-substituted aniline or by performing chemical modifications on the aromatic ring. The choice of substituent and its position on the ring are critical factors that can influence the molecule's chemical reactivity and biological interactions. nih.gov For example, studies have compared the effects of a 3-chloro substituent with a 3-(trifluoromethyl) substituent on the anilide moiety, revealing significant differences in the activity of the resulting compounds. nih.gov

Below is a table summarizing various substitution patterns explored in research, based on the N-phenylacetamide scaffold.

| Substituent Group | Position on Phenyl Ring | Core Structure | Research Focus | Reference |

| Trifluoromethyl | 3 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant Activity | nih.gov |

| Chloro | 3 | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Anticonvulsant Activity | nih.gov |

| Chloro-fluoro | 4-chloro-3-fluoro | N-(phenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamide | Antimicrobial Properties | researchgate.net |

| Trifluoromethyl | 3 | N-(phenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamide | Antimicrobial Properties | researchgate.net |

| Dichloro | 3,4 | N-(phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Antitubercular Activity | mdpi.com |

| Chloro-trifluoromethyl | 4-chloro-3-(trifluoromethyl) | N-(phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Antitubercular Activity | researchgate.net |

| Trifluoromethyl | 2 or 4 | N-(phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Antitubercular Activity | mdpi.com |

| Bromo-difluoro | 4-bromo-2,5-difluoro | N-(phenyl)-2-(3-fluoro-4-nitrophenoxy)acetamide | Antitubercular Activity | researchgate.net |

Modifications of the Acetamide Chain

Beyond the aryl ring, the acetamide portion of the molecule (—NH—CO—CH₂—) provides another key site for structural modification. The methylene (B1212753) group (—CH₂—) is particularly amenable to derivatization, allowing for the attachment of a wide variety of chemical moieties. These modifications can alter the molecule's polarity, flexibility, and ability to interact with biological targets. nih.gov

One common approach is to first synthesize a 2-chloro-N-(substituted-phenyl)acetamide, which acts as a reactive handle. nih.govnih.gov This intermediate can then be coupled with various nucleophiles, such as amines or thiols, to create a diverse library of derivatives.

Examples of Acetamide Chain Modifications:

Attachment of Phenoxy Groups: Researchers have synthesized series of compounds where a substituted phenoxy group is linked to the acetamide's alpha-carbon, resulting in structures like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide. mdpi.comresearchgate.net

Introduction of Heterocycles via Thioether Linkage: The acetamide chain has been modified by linking it to heterocyclic rings, such as 1,3,4-oxadiazoles, through a sulfur atom, forming 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(aryl)acetamide derivatives. researchgate.net

Incorporation of Piperazine (B1678402) Rings: Piperazine moieties have been attached to the acetamide's alpha-carbon to produce compounds like 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide. nih.gov

Direct Attachment of Heterocycles: In some cases, heterocyclic rings are attached directly to the alpha-carbon of the acetamide, as seen in 2-(1,2,4-oxadiazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide. ontosight.ai

These modifications demonstrate the versatility of the acetamide chain as a point for introducing significant structural and functional diversity into the N-(2,3,4-trifluorophenyl)acetamide framework.

Incorporation into Polycyclic and Heterocyclic Scaffolds

A powerful strategy in chemical research is the incorporation of the trifluorophenyl acetamide motif into larger polycyclic and heterocyclic systems. Heterocyclic rings are ubiquitous in medicinal chemistry and can significantly influence a molecule's pharmacological profile. By merging the trifluorophenyl acetamide core with various ring systems, chemists aim to create hybrid molecules with novel properties.

The synthesis of these complex structures often involves multi-step processes, including condensation and cyclization reactions. researchgate.netnih.gov For example, a Biginelli-type reaction, which is an acid-catalyzed cyclocondensation, has been used to synthesize tetrahydropyrimidine (B8763341) derivatives starting from an N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-3-oxopentanamide precursor. researchgate.net In another example, a quinoxaline-2,3-dione scaffold was constructed and subsequently linked to a phenyl acetamide moiety. nih.gov

The following table lists several heterocyclic scaffolds that have been successfully integrated with a phenyl acetamide core.

| Heterocyclic Scaffold | Method of Incorporation | Resulting Compound Class | Reference |

| 1,3,4-Oxadiazole | Condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole with a chloro-acetamide derivative. | 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(phenyl)acetamides | researchgate.net |

| 1,3,4-Thiadiazole | Reaction of an N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide with benzyl (B1604629) chloride derivatives. | N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamides | brieflands.com |

| Piperazine | Alkylation of a piperazine derivative with a 2-chloro-N-phenylacetamide. | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | nih.gov |

| 1,2,4-Triazole | Synthesis from a 4-fluorobenzohydrazide precursor, followed by cyclization and attachment of an N-arylacetamide side chain. | 2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-arylacetamides | eresearchco.com |

| Tetrahydropyrimidine | Acid-catalyzed cyclocondensation of an N-phenyl-3-oxopentanamide, urea, and an aldehyde. | N-[phenyl]-2-oxo-4-(phenyl)-6-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamides | researchgate.net |

| Quinoxaline-2,3-dione | Multi-step synthesis involving protection, O-arylation, reduction, cyclization, and deprotection. | 6-(4-aminophenoxy) quinoxaline-2,3(1H, 4H)-diones linked to acetamides | nih.gov |

Structure-Reactivity Correlations in Derivative Series

A central goal in synthesizing series of related compounds is to establish structure-reactivity relationships (SRRs) or structure-activity relationships (SARs). By systematically altering the molecular structure and observing the corresponding changes in chemical or biological properties, researchers can deduce which molecular features are critical for a desired outcome.

In the context of trifluorophenyl acetamide derivatives, several studies have yielded insightful correlations:

Influence of Aryl Substituents: In a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives tested for anticonvulsant activity, a clear correlation was found between the substituent at the 3-position of the anilide ring and the observed activity. Derivatives with a 3-(trifluoromethyl) group were generally active in the maximal electroshock (MES) seizure model, whereas most of the corresponding 3-chloroanilide analogs were inactive. nih.gov This highlights the critical role of the specific electron-withdrawing group at this position.

Effect of Fluorine Atom Count: A study on the antimicrobial properties of 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(phenyl)acetamide derivatives revealed that compounds containing the highest number of fluorine atoms exhibited the greatest potency against a wide range of bacterial and fungal strains. researchgate.net This suggests a positive correlation between the degree of fluorination and antimicrobial activity in that particular series.

Impact of Side-Chain Substituents: Among a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives, one compound featuring a methoxy (B1213986) (-OCH₃) group at the meta-position of the benzyl ring was identified as the most potent cytotoxic agent against a specific breast cancer cell line. brieflands.com This finding points to the specific electronic and steric contributions of the m-methoxy group being crucial for its activity.

Scaffold Importance: The 2-phenoxy-N-phenylacetamide scaffold has been identified as a promising starting point for developing novel antitubercular agents. mdpi.comresearchgate.net A derivative from this class, 2-(3-fluoro-4-nitrophenoxy)-N-(4-(trifluoromethoxy)phenyl)acetamide, showed high potency against both standard and rifampin-resistant strains of M. tuberculosis, providing a valuable lead for further optimization. researchgate.net

Applications in Organic Synthesis and Material Science

N-(2,3,4-trifluorophenyl)acetamide as a Building Block in Complex Organic Synthesis

The primary application of this compound is as a foundational element in the construction of more intricate molecules. The presence of fluorine atoms significantly influences the electronic properties of the phenyl ring, which can be exploited in various chemical reactions.

This compound serves as a key starting material for the synthesis of advanced fluorinated molecules. The fluorine atoms can enhance the metabolic stability and lipophilicity of a target molecule, properties that are highly desirable in medicinal chemistry. For instance, related fluorinated phenylacetamide derivatives have been synthesized and investigated for their potential as anticancer agents through their interaction with specific biological pathways. The synthesis of novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers has been explored, highlighting the utility of such precursors in creating compounds with potential applications in anticancer research. acs.org

The compound is also implicated in the synthesis of specialty chemicals. These are chemicals produced for specific, often high-value, applications. For example, derivatives like 2-cyano-N-(2,3,4-trifluorophenyl)acetamide are utilized as pharmaceutical intermediates. synhet.com This indicates that the this compound core structure is a valuable scaffold for creating a range of specialized chemical products. The synthesis of various fluorinated compounds often involves the use of such building blocks.

Use as a Reagent in Analytical Chemistry Methods

While direct evidence of this compound being used as a primary reagent in standard analytical methods is not widespread, its derivatives have a place in this field. For example, related compounds are used in the development of analytical methods for detecting impurities in pharmaceutical preparations. The unique spectroscopic signature of the trifluorophenyl group could potentially be utilized in developing new analytical standards or reagents for specific applications.

Potential in Polymer Chemistry and Coatings

The properties of acetamide (B32628) and fluorinated compounds suggest a potential role for this compound in polymer chemistry. Fluorinated polymers are known for their exceptional chemical inertness, low surface energy, and weather resistance. beilstein-journals.org These properties make them ideal for creating durable coatings and advanced materials.

The acetamide group can participate in polymerization reactions, and the incorporation of the trifluorophenyl moiety could lead to polymers with enhanced thermal stability and specific functionalities. While direct polymerization of this compound is not a common application, its structure suggests it could be a valuable monomer or additive in the development of specialty polymers.

Exploration in Agricultural Chemistry

In the realm of agricultural chemistry, this compound and its derivatives are explored as intermediates for agrochemicals. The trifluoromethyl group is a common feature in many modern pesticides and herbicides, as it can enhance the biological activity of the molecule.

Research into trifluoromethylphenyl amides has shown that these compounds can exhibit insecticidal and fungicidal properties. d-nb.info For instance, studies have been conducted on the synthesis and biological evaluation of thienylpyridyl- and thioether-containing acetamides as potential pesticidal agents, with some fluorinated acetamide derivatives showing promising results. mdpi.com This suggests that this compound could serve as a precursor for the development of new and effective crop protection agents. smolecule.com

Q & A

Q. Table 1: Substituent Effects in Fluorinated Acetamides

| Compound | Dihedral Angle (°) | Key Interactions |

|---|---|---|

| N-(3,4-Difluorophenyl) | 65.2 | N–H···O, C–H···F |

| N-(2,4,5-Trichlorophenyl) | 72.8 | N–H···O, Cl···Cl |

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for fluorinated acetamides?

Answer:

Discrepancies arise from solvent effects, tautomerism, or impurities. Mitigation strategies:

Standardize Conditions: Use deuterated solvents (e.g., CDCl₃) and consistent temperatures.

DFT Calculations: Compare experimental ¹H/¹⁹F NMR shifts with computational models (e.g., B3LYP/6-311+G(d,p)).

Dynamic NMR: Detect conformational exchange broadening at variable temperatures.

Case Study: Para-fluorine in N-(4-fluorophenyl)acetamide deshields adjacent protons by 0.3–0.5 ppm vs. meta-fluorine .

Advanced: What strategies are effective for resolving racemic mixtures or enantiomeric excess in chiral derivatives of this compound?

Answer:

Chiral HPLC: Use columns with amylose/cellulose derivatives and hexane/isopropanol mobile phases.

Circular Dichroism (CD): Identify Cotton effects at 220–250 nm (amide n→π* transitions).

Crystallization: Employ chiral resolving agents (e.g., tartaric acid) to separate diastereomeric salts .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.